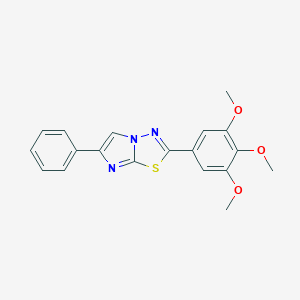![molecular formula C9H5FN4S B184665 6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 876884-51-4](/img/structure/B184665.png)
6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors in the body, which are involved in the development of inflammation and cancer. This compound has also been found to modulate the activity of certain neurotransmitters, which may be involved in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the development of inflammation. This compound has also been found to inhibit the activity of certain receptors, such as the epidermal growth factor receptor (EGFR), which is involved in the development of cancer. In addition, it has been found to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which may be involved in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have good solubility in water and organic solvents. However, the compound is relatively unstable and may decompose over time, which can make it difficult to work with. In addition, the compound may have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential use in the treatment of neurological disorders. Another direction is to explore its potential use in the development of new anti-inflammatory and anti-cancer drugs. In addition, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different methods. One of the most common methods is the reaction of 2-Fluorobenzylamine with 2-amino-1,3,4-thiadiazole-5-carboxylic acid in the presence of phosphorus oxychloride and triethylamine. This method yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the development of new drugs. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
876884-51-4 |
|---|---|
Nombre del producto |
6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Fórmula molecular |
C9H5FN4S |
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C9H5FN4S/c10-7-4-2-1-3-6(7)8-13-14-5-11-12-9(14)15-8/h1-5H |
Clave InChI |
VJAKAAWCOOCSPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C=NN=C3S2)F |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN3C=NN=C3S2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)
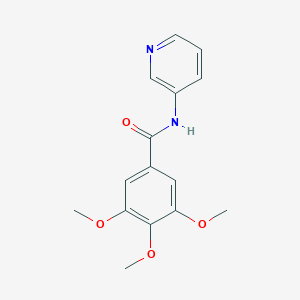

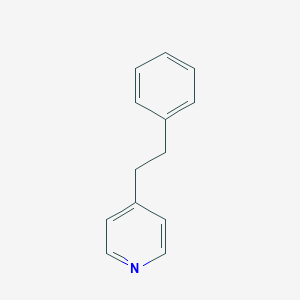
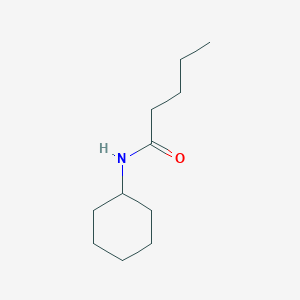

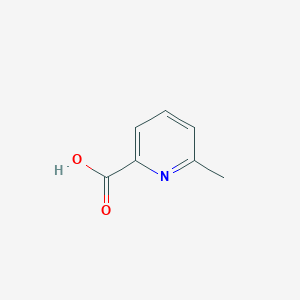
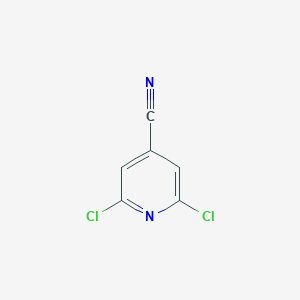
![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)


